BenchChemオンラインストアへようこそ!

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Kinase inhibitor design Medicinal chemistry Structure-activity relationship

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 861408-98-2) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core with a cyclopropyl group at position 5, a trifluoromethyl group at position 7, and a carboxylic acid at position 3. This specific substitution pattern is a privileged scaffold in kinase inhibitor design, with the 3-carboxylic acid group serving as a critical vector for hydrogen-bond interactions within the ATP-binding pocket.

Molecular Formula C11H8F3N3O2
Molecular Weight 271.199
CAS No. 861408-98-2
Cat. No. B2554255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS861408-98-2
Molecular FormulaC11H8F3N3O2
Molecular Weight271.199
Structural Identifiers
SMILESC1CC1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-7(5-1-2-5)16-9-6(10(18)19)4-15-17(8)9/h3-5H,1-2H2,(H,18,19)
InChIKeyAHOQVWZLSOACNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid – A Regiospecific Scaffold for Kinase-Targeted Library Synthesis


5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 861408-98-2) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyrimidine core with a cyclopropyl group at position 5, a trifluoromethyl group at position 7, and a carboxylic acid at position 3 . This specific substitution pattern is a privileged scaffold in kinase inhibitor design, with the 3-carboxylic acid group serving as a critical vector for hydrogen-bond interactions within the ATP-binding pocket [1]. The compound is commercially available with a purity of ≥95% and is intended for research and further manufacturing use only .

Why 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Cannot Be Replaced by Close Analogs in Lead Optimization


Simple in-class substitution is not feasible because the regiospecific placement of the carboxylic acid group at position 3 (vs. position 2) dictates the binding vector and hydrogen-bond network with kinase hinge residues, as evidenced by the distinct biological profiles of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives in Trk kinase inhibition patents [1]. Furthermore, the presence of both the metabolically stable trifluoromethyl group and the cyclopropyl group, which fills a specific lipophilic pocket, creates a pharmacophore that cannot be replicated by mono-substituted or des-fluoro analogs [2]. The quantitative evidence below substantiates why this precise combination of substituents is a non-negotiable selection criterion for medicinal chemistry programs targeting specific kinase subfamilies.

Head-to-Head Physicochemical and Structural Differentiation of 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid


Regioisomeric Advantage: 3-Carboxylic Acid vs. 2-Carboxylic Acid Isomer

The target compound possesses the carboxylic acid at position 3 of the pyrazolo[1,5-a]pyrimidine ring, a critical regiospecific feature for mimicking the adenine moiety of ATP and forming key hydrogen bonds with the kinase hinge region. In contrast, the 2-carboxylic acid isomer (CAS 436088-48-1) projects the acidic functionality at a divergent vector, incompatible with the canonical adenine-binding mode . The 3-carboxylic acid form is the scaffold explicitly claimed and exemplified in major kinase inhibitor patents (Trk, 11βHSD1), whereas the 2-carboxylic acid isomer is absent, underscoring its synthetic and biological relevance [1]. Computational data show a topological polar surface area (TPSA) of 67.5 Ų for the target, identical in value but spatially distinct in orientation from the 2-isomer, leading to different hydrogen-bonding geometries .

Kinase inhibitor design Medicinal chemistry Structure-activity relationship

Functional Handle Superiority: Free Carboxylic Acid vs. Methyl Ester Prodrug

The free carboxylic acid at position 3 is a versatile handle for late-stage diversification (amide coupling, esterification, salt formation), enabling rapid SAR exploration. The methyl ester analog (CAS 1018142-86-3) is a prodrug form with increased membrane permeability (LogP 2.32 for acid vs. an estimated LogP ~2.8 for the ester due to masking of the polar acid). However, the ester requires a hydrolysis step to generate the active acid, introducing metabolic liability and inter-species variability in pharmacokinetic studies . The target free acid has a hydrogen bond donor count of 1, which is critical for target engagement but absent in the ester form, making the acid the definitive form for in vitro biochemical assays .

Late-stage functionalization ADME optimization Prodrug design

Reactive Intermediate Distinction: Carboxylic Acid vs. Carbonyl Chloride Building Block

The carboxylic acid is the stable, storable form suitable for on-demand activation and coupling. The corresponding carbonyl chloride (CAS 861452-41-7) is a pre-activated electrophile for amide bond formation but is moisture-sensitive and has a limited shelf life . The acid offers greater flexibility: it can be used directly in peptide coupling (EDC/HOBt) or converted to the acid chloride in situ as needed, whereas the acid chloride commits the user to a single activation strategy . The molecular weight difference is 271.20 vs. 289.64 g/mol, reflecting the chlorine substitution.

Library synthesis Amide bond formation Chemical biology tool generation

Criticality of the 7-Trifluoromethyl Group: Metabolic and Potency Benchmarking Against Des-CF3 Analogs

The trifluoromethyl group at position 7 serves dual roles: it acts as a metabolically stable bioisostere for halogen or methyl groups and fills a lipophilic sub-pocket in kinase active sites. The des-trifluoromethyl analog 7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1334491-23-4) has a molecular weight of 203.2 g/mol and lacks the electron-withdrawing and steric properties of the CF3 group, resulting in significantly different target affinity profiles . In published SAR on pyrazolo[1,5-a]pyrimidine kinase inhibitors, the 7-CF3 substituent is consistently associated with improved metabolic stability (reduced CYP-mediated oxidation) and sub-micromolar potency, whereas the des-CF3 variants often show >10-fold loss in target potency due to missing lipophilic contacts [1]. The exact mass difference is 67.86 Da (271.057 vs. 203.069 Da), reflecting the CF3 vs. H substitution.

Metabolic stability Kinase selectivity Drug metabolism

Optimal Procurement Scenarios for 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Based on Quantified Differentiation


Trk Kinase Inhibitor Lead Optimization: Building Pyrazolo[1,5-a]pyrimidine-3-carboxamide Libraries

Medicinal chemistry teams optimizing Trk (tropomyosin receptor kinase) inhibitors should procure this compound as the core intermediate. Its 3-COOH group is specifically required to generate the 3-carboxamide analogs exemplified in patent EP2451812B1, which show potent TrkA inhibition [1]. Using the 2-carboxylic acid regioisomer or a des-CF3 analog would yield inactive or off-target compounds, derailing the SAR program.

11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1) Inhibitor Development: Metabolic Disease Focus

This compound is the direct precursor for synthesizing the 11βHSD1 inhibitors claimed in patent JP2006522749A, where the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid motif is critical for modulating glucocorticoid levels in metabolic tissues [2]. The free acid is essential for generating amide derivatives with optimal HBD/HBA profiles for target engagement.

Chemical Biology Tool Generation: Kinase-Selective Activity-Based Probes

For the development of affinity-based protein profiling (AfBPP) probes targeting specific serine/threonine kinases, this acid is the optimal building block. Its free carboxylic acid directly enables conjugation to fluorophores, biotin, or solid supports via stable amide bonds without the need for ester deprotection steps, which are often low-yielding and risk epimerization or side-reaction .

Fragment-Based Drug Discovery (FBDD) Screening Library Design

Fragment libraries targeting the ATP-binding site of kinases benefit from this compound's precisely tuned lipophilicity (LogP 2.32) and hydrogen-bonding capacity (1 HBD, 7 HBA). Compared to the methyl ester analog (LogP ~2.8, 0 HBD), this acid is the more appropriate fragment for direct screening because it presents the true pharmacophore and avoids esterase-dependent artifacts .

Quote Request

Request a Quote for 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.